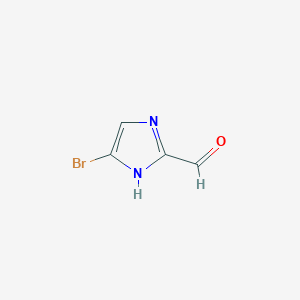

5-Bromo-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound 5-Bromo-1H-imidazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPRJSFHTBGZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716888 | |

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260876-31-0 | |

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1H-imidazole-2-carbaldehyde CAS number and properties

Core Identity & Physiochemical Profile[1]

5-Bromo-1H-imidazole-2-carbaldehyde is a bifunctional heterocyclic scaffold characterized by its high density of reactive handles. In medicinal chemistry, it serves as a "privileged structure," offering a gateway to trisubstituted imidazoles commonly found in kinase inhibitors (e.g., p38 MAP kinase), anti-infectives, and H3 histamine receptor antagonists.

Nomenclature & Identification[2]

-

Primary CAS Number: 1260876-31-0 (Specific 5-bromo tautomer designation)[1][2][3]

-

Related CAS Numbers: 36085-36-8 (Often references the 4-bromo tautomer or the 4(5)-bromo mixture).

-

SMILES: C1=C(NC(=N1)C=O)Br

-

Molecular Formula:

[1][4] -

Molecular Weight: 174.98 g/mol [4]

Physical Properties Table

| Property | Value | Notes |

| Physical State | Solid | Typically a pale yellow to tan powder. |

| Melting Point | 145–150 °C (dec.) | Varies significantly based on tautomeric purity and hydration. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents ( |

| pKa (NH) | ~10.5 | The electron-withdrawing aldehyde and bromine increase acidity compared to imidazole (pKa 14.4). |

| pKa (BH+) | ~3.0 | The pyridine-like nitrogen is less basic due to EWG influence. |

Section 2: The Tautomerism Challenge (Expert Insight)

Critical Analysis: As a Senior Scientist, you must recognize that 5-bromo-1H-imidazole-2-carbaldehyde does not exist as a static structure in solution. It exists in rapid equilibrium with its 4-bromo tautomer.

-

The Mechanism: The proton on the pyrrole-like nitrogen (

) shifts intermolecularly to the pyridine-like nitrogen ( -

Implication for Synthesis: In unsubstituted systems, the "4-bromo" and "5-bromo" positions are chemically equivalent until the nitrogen is alkylated or protected.

-

Strategic Advice: If you require regiospecificity (e.g., a 5-bromo-1-methyl derivative), you cannot simply methylate the starting material, as this will yield a mixture of 1,4- and 1,5-isomers (often favoring the sterically less hindered 1,4-isomer). You must use a bulky protecting group (e.g., Trityl) or specific cyclization routes to control regiochemistry.

Section 3: Synthetic Routes & Process Optimization

Route A: Electrophilic Bromination (Standard Laboratory Scale)

The most direct access is the bromination of 1H-imidazole-2-carbaldehyde. While elemental bromine (

Experimental Protocol: NBS Bromination

Objective: Synthesis of 4(5)-bromo-1H-imidazole-2-carbaldehyde.

-

Setup: Charge a round-bottom flask with 1H-imidazole-2-carbaldehyde (1.0 eq) and dissolve in DMF (10 volumes).

-

Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and promotes dibromination.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Target M+H: 175/177).

-

Workup: Pour the reaction mixture into ice-water (50 volumes). The product often precipitates.

-

If precipitate forms: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with EtOAc (3x), wash combined organics with brine (to remove DMF), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

Route B: Oxidation of (5-bromo-1H-imidazol-2-yl)methanol

For higher purity, avoid the regioselectivity issues of bromination by oxidizing the corresponding alcohol, which is often easier to purify.

-

Reagent: Manganese Dioxide (

) in refluxing dioxane or chloroform. -

Advantage: Avoids handling free bromine sources;

is mild and chemoselective for allylic/benzylic-type alcohols.

Section 4: Reactivity Landscape (The "Warhead" Analysis)

This molecule is a trifunctional scaffold . Understanding the orthogonality of these groups is key to designing successful synthetic campaigns.

The Aldehyde (C2 Position)

-

Key Transformations:

-

Reductive Amination: Reacts with amines/

to form amine-linked libraries. -

Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain.

-

Henry Reaction: Reaction with nitromethane yields nitro-alkenes, precursors to histamine analogs.

-

The Bromide (C5 Position)[2][5][7]

-

Reactivity: Moderate to Low (requires activation).

-

Key Transformations:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with aryl boronic acids.

-

Sonogashira Coupling: Introduction of alkynes.[6]

-

Critical Constraint: Palladium catalysts are prone to poisoning by the free imidazole nitrogen. You must protect the NH (e.g., SEM, Boc, THP) before attempting Pd-catalyzed cross-couplings.

-

The Imidazole Nitrogen (N1 Position)[6][9]

-

Reactivity: Nucleophilic/Acidic.

-

Key Transformations:

-

Alkylation:

reaction with alkyl halides (yields regioisomeric mixtures). -

Protection: Essential for orthogonal functionalization.

-

Visualization: Reactivity & Workflow

Caption: Divergent synthetic pathways. Note the critical requirement for N-protection prior to Palladium-catalyzed coupling to prevent catalyst deactivation.

Section 5: Medicinal Chemistry Applications[5]

Kinase Inhibition (p38 MAP Kinase)

The imidazole core acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. The C2-aldehyde can be converted into bulky hydrophobic groups that occupy the "gatekeeper" pocket of kinases.

-

Mechanism:[6][7][8] The N3 nitrogen accepts a H-bond from the backbone NH of the kinase hinge region.

Anti-Biofilm Agents

Recent studies suggest that imidazole-2-carbaldehyde derivatives inhibit the formation of Staphylococcus aureus biofilms. The aldehyde moiety is believed to interact with bacterial response regulators.

Histamine H3 Antagonists

The 4(5)-bromo-imidazole core serves as a bioisostere for the histamine imidazole, allowing for the construction of rigid analogs that block H3 receptors, useful in treating cognitive disorders.

Section 6: Handling, Stability & Safety[11]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability[13]

-

Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Store under Argon/Nitrogen at 2–8°C.

-

Light Sensitivity: Brominated heterocycles can undergo photolytic debromination. Store in amber vials.

-

Shelf Life: 12 months if stored correctly. Re-test aldehyde purity (NMR/LCMS) before critical steps.

References

-

PubChem. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

- 1. 5-Bromo-1H-imidazole-2-carbaldehyde | 1260876-31-0 [sigmaaldrich.com]

- 2. 1260876-31-0 | 5-Bromo-1H-imidazole-2-carbaldehyde - AiFChem [aifchem.com]

- 3. 1260876-31-0|5-Bromo-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Bromo-1H-imidazole-2-carbaldehyde: A Technical Guide

Introduction: The Significance of 5-Bromo-1H-imidazole-2-carbaldehyde

The imidazole moiety is a cornerstone in the architecture of numerous biologically active molecules, including natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom and an aldehyde functional group, as in 5-Bromo-1H-imidazole-2-carbaldehyde, offers versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-1H-imidazole-2-carbaldehyde. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-1H-imidazole-2-carbaldehyde, both ¹H and ¹³C NMR spectra are expected to provide distinct and informative signals.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show three key signals: one for the N-H proton of the imidazole ring, one for the C-H proton of the ring, and one for the aldehyde proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | 12.0 - 13.5 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. In a non-protic solvent like DMSO-d₆, it is expected to be significantly downfield and broad. |

| Aldehyde C-H | 9.5 - 10.0 | Singlet | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Imidazole C4-H | 7.5 - 8.0 | Singlet | This proton is on the carbon adjacent to the bromine atom. Its chemical shift will be influenced by the electron-withdrawing nature of both the bromine and the aldehyde group. |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde C=O | 180 - 190 | The carbonyl carbon is typically found in this downfield region.[1] |

| Imidazole C2 | 145 - 155 | This carbon is attached to the aldehyde group and is expected to be deshielded. |

| Imidazole C5 | 110 - 120 | The carbon atom bearing the bromine atom. The "heavy atom effect" of bromine can influence the chemical shift. |

| Imidazole C4 | 125 - 135 | The carbon atom attached to the C4-H proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-1H-imidazole-2-carbaldehyde is expected to be characterized by several key absorption bands.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Imidazole) | 3200 - 3500 | Broad, Medium | The broadness is due to intermolecular hydrogen bonding.[2] |

| C-H Stretch (Imidazole) | 3000 - 3100 | Medium | Characteristic of aromatic C-H bonds.[2] |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, often two bands | The presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[3] |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | The conjugation with the imidazole ring is expected to lower the stretching frequency compared to a saturated aldehyde.[3][4] |

| C=N and C=C Stretches (Imidazole) | 1400 - 1650 | Medium to Strong | These are characteristic ring stretching vibrations.[2] |

| C-Br Stretch | 500 - 650 | Medium to Strong | The position of this band can be variable. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Predicted Ion | Notes |

| 174/176 | [M]⁺ | The molecular ion peak. The presence of a pair of peaks with approximately equal intensity (M and M+2) is a characteristic signature of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] |

| 145/147 | [M - CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes. |

| 95 | [M - Br]⁺ | Loss of the bromine radical. |

| 68 | [C₃H₂N₂]⁺ | Fragmentation of the imidazole ring. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Protocol:

-

Sample Preparation : Accurately weigh 5-10 mg of 5-Bromo-1H-imidazole-2-carbaldehyde into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample.

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data by applying a Fourier transform.

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (KBr Pellet Method)

Protocol:

-

Sample Preparation : In a clean agate mortar, thoroughly grind 1-2 mg of 5-Bromo-1H-imidazole-2-carbaldehyde with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[6] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[7]

-

Data Acquisition : Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Protocol:

-

Sample Introduction : Dissolve a small amount of 5-Bromo-1H-imidazole-2-carbaldehyde in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) inlet for volatile compounds.

-

Data Acquisition : The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-1H-imidazole-2-carbaldehyde. The expected NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working with this compound. The characteristic signals and fragmentation patterns outlined herein will aid in the structural confirmation and purity assessment of this important synthetic intermediate and its derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

-

J&K Scientific. 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-88-8. [Link]

- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213.

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

- Ali, T. E., Mahmoud, M. R., Soliman, E. A., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. (2016, June 7). [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010).

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

- Chou, T. H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103239.

- Bristow, A. W., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 56(5), e4713.

-

PubChem. 4-bromo-5-propan-2-yl-1H-imidazole-2-carbaldehyde. [Link]

- Chen, Y. A., et al. (2024).

- Phillips, B. S. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

-

Semantic Scholar. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. (2017, November 11). [Link]

-

Supporting Information. General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

- Morsch, L. A., et al. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- Takhistov, V. V., & Pleshkov, A. T. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

-

University of Calgary. IR: aldehydes. [Link]

- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010).

-

ResearchGate. How to prepare IR samples?. [Link]

- Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-56.

- Takhistov, V. V., & Pleshkov, A. T. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

-

University of Warsaw. 5 - IR - spectroscopy. [Link]

-

PubChem. 5-bromo-1H-indazole-3-carbaldehyde. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

Michigan State University. 13-C NMR Chemical Shift Table.pdf. [Link]

-

University of Wisconsin-Madison. C NMR Chemical Shifts (δ, ppm). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). [Link]

-

Elsevier. Reaxys Medicinal Chemistry. [Link]

-

PubChem. 1H-imidazole-2-carbaldehyde. [Link]

- Lai, Z., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 60.

-

University of Basel. Reaxys | University Library. [Link]

- Dojahn, J. G., & Witzmann, F. A. (1998). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 9(5), 498–506.

-

PubChem. 5-hydroxy-1H-imidazole-2-carbaldehyde. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. arar.sci.am [arar.sci.am]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile & Handling of 5-Bromo-1H-imidazole-2-carbaldehyde

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromo-1H-imidazole-2-carbaldehyde . This document is structured for application scientists and medicinal chemists requiring high-fidelity data for assay development and synthetic planning.

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) is a critical heterocyclic building block used extensively in the synthesis of p38 MAP kinase inhibitors and other imidazole-based therapeutics. Its utility, however, is frequently bottlenecked by its amphoteric nature and poor solubility in standard non-polar solvents.

This guide delineates the optimal solvent systems for this compound, emphasizing the balance between solvation capacity and chemical stability . While Polar Aprotic solvents (DMSO, DMF) offer the highest solubility, they present downstream removal challenges. Conversely, Protic solvents (Alcohols) offer moderate solubility but introduce risks of hemiacetal formation.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular interactions governing the crystal lattice energy.

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Imidazole core with 5-Br and 2-CHO | Amphoteric nature; capable of H-bond donation (NH) and acceptance (N, CHO). |

| LogP (Predicted) | ~0.6 – 1.0 | Moderately lipophilic. The Bromine atom increases hydrophobicity compared to the parent imidazole. |

| pKa (Imidazole N) | ~6.0 – 7.0 | pH-dependent aqueous solubility; protonation at low pH drastically increases solubility. |

| Crystal Lattice | High Lattice Energy | Strong intermolecular H-bonding (NH···N and NH[1][2]···O=C) requires high-dielectric solvents to disrupt. |

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with 5-Bromo-1H-imidazole-2-carbaldehyde.

Primary Solvents (High Solubility)

Recommended for: Stock solution preparation (10-50 mM), biological assays, and initial reaction concentrations.

-

DMSO (Dimethyl Sulfoxide): The gold standard. The sulfoxide oxygen effectively disrupts the strong intermolecular hydrogen bonding of the imidazole crystal lattice.

-

Expected Solubility: >25 mg/mL (with sonication).

-

Protocol Note: Use anhydrous DMSO to prevent aldehyde hydration.

-

-

DMF (Dimethylformamide): Excellent alternative to DMSO, particularly for synthetic applications where solvent removal is required (lower boiling point than DMSO).

-

Expected Solubility: >20 mg/mL.[3]

-

Secondary Solvents (Moderate Solubility)

Recommended for: Synthetic reactions, liquid-liquid extractions, and chromatography.

-

THF (Tetrahydrofuran): Moderate solubility. Often used as the reaction medium for lithiation/magnesiation steps during synthesis.

-

Ethyl Acetate: Moderate to low solubility. Primarily used for extraction workups. The compound partitions favorably into EtOAc from neutral aqueous layers, but large volumes may be required.

-

Methanol/Ethanol: Good solubility, but caution is advised . The aldehyde group is susceptible to reversible hemiacetal formation in alcohols, which can complicate NMR analysis or alter reaction kinetics.

Anti-Solvents (Low Solubility)

Recommended for: Precipitation, crystallization, and washing.

-

Water: Low solubility at neutral pH due to the lipophilic bromine and aromatic pi-stacking. Solubility increases significantly at pH < 4 (protonation).

-

Dichloromethane (DCM): Poor solubility.

-

Hexanes/Heptane: Insoluble. Ideal for washing the solid filter cake to remove non-polar impurities.

Experimental Protocols

Workflow: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can alter dissolution rates. Use this self-validating protocol.

Figure 1: Standardized workflow for determining thermodynamic solubility. Note the requirement for PTFE filters to prevent adsorption of the lipophilic bromo-compound.

Preparation of Stock Solutions (20 mM)

-

Weighing: Weigh the target mass of 5-Bromo-1H-imidazole-2-carbaldehyde into a vial.

-

Solvent Addition: Add DMSO to 80% of the final volume.

-

Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

Critical Check: Ensure the water bath temperature does not exceed 40°C to prevent aldehyde degradation.

-

-

Final Adjustment: Bring to final volume with DMSO.

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C.

Stability & Reactivity Considerations

The "2-carbaldehyde" moiety is the reactive center and the primary source of instability.

-

Oxidation: The aldehyde is prone to air oxidation, forming 5-bromo-1H-imidazole-2-carboxylic acid.

-

Mitigation: Store under Argon/Nitrogen.

-

-

Cannizzaro Reaction: In strong base, the aldehyde can disproportionate.

-

Mitigation: Avoid storage in basic buffers (pH > 8).

-

-

Hemiacetal Formation: In methanol/ethanol, the aldehyde exists in equilibrium with the hemiacetal.

-

Impact: This is usually reversible upon removal of solvent, but can complicate HPLC purity checks if the method uses high % alcohol.

-

Figure 2: Primary degradation and equilibrium pathways affecting solution stability.

References

-

MedChemExpress. 1H-Imidazole-2-carbaldehyde Product Information & Solubility Data. (Analogous compound data). Retrieved from

-

ChemicalBook. Synthesis and Properties of Imidazole-2-carboxaldehyde derivatives. Retrieved from

-

BenchChem. Synthetic Routes and Intermediate Handling for Bromo-Imidazoles. Retrieved from

- Organic Syntheses.Preparation of Imidazole-2-carboxaldehyde. Coll. Vol. 9, p. 512 (1998). (Foundational chemistry for imidazole aldehydes).

-

PubChem. Compound Summary: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0).[4] Retrieved from

Disclaimer: This guide is intended for research purposes. Always consult the specific Material Safety Data Sheet (MSDS) for your batch before handling.

Sources

Discovery and History of 5-Bromo-1H-imidazole-2-carbaldehyde

Technical Monograph | Version 1.0

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0), often referenced interchangeably with its tautomer 4-bromo-1H-imidazole-2-carbaldehyde , represents a "privileged scaffold" in medicinal chemistry. Its structural duality—offering an electrophilic aldehyde handle at C2 and a nucleophilic/cross-coupling-ready bromide at C5—makes it a linchpin in the synthesis of p38 MAP kinase inhibitors, antifungal azoles, and complex alkaloid analogues.

This guide details the compound's non-intuitive discovery, which overturned established mechanistic assumptions about imidazole lithiation, and provides field-validated protocols for its synthesis and application.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-Bromo-1H-imidazole-2-carbaldehyde |

| Tautomer | 4-Bromo-1H-imidazole-2-carbaldehyde |

| CAS Number | 1260876-31-0 (Generic); 100858-32-0 (Related) |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | Pale yellow to off-white solid |

| Acidity (pKa) | ~3.5 (imidazole NH), ~11.0 (CHO activation) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

History & Discovery: The "Halogen Dance" Revelation

The history of this compound is defined by a critical mechanistic correction in heterocyclic chemistry known as the Base-Catalyzed Halogen Dance (BCHD) .

The Early Misconception

In the 1970s and 80s, standard practice for functionalizing imidazoles involved direct lithiation. It was widely assumed that lithiating a 1-protected-4-bromoimidazole would occur at the C5 position (the only remaining proton on the ring adjacent to the nitrogen), leading to 4-bromo-5-substituted derivatives.

The Iddon Correction (1995)

The definitive discovery of the efficient route to the 2-carbaldehyde isomer came from the work of Brian Iddon and colleagues at the University of Salford. In their seminal paper (J. Chem. Soc., Perkin Trans. 1, 1995), they demonstrated that treating 1-protected-4-bromoimidazole with n-butyllithium does not yield the stable 5-lithio species as the final intermediate.

Instead, the kinetic 5-lithio intermediate undergoes a rapid transmetallation/isomerization (the "dance") where the lithium migrates to the thermodynamically more acidic C2 position. Quenching this species with dimethylformamide (DMF) yields the 4-bromoimidazole-2-carbaldehyde (tautomeric to the 5-bromo isomer) rather than the expected 5-carbaldehyde.[1]

This serendipitous discovery provided a high-yielding route to the 2-CHO, 5-Br substitution pattern, which was previously difficult to access via direct electrophilic aromatic substitution due to the deactivating nature of the aldehyde.

Figure 1: The "Halogen Dance" mechanism that enables the selective synthesis of the 2-carbaldehyde isomer.

Synthetic Pathways[1][2][3]

Method A: The Lithiation-Migration (Gold Standard)

This method utilizes the Iddon "dance" for high regioselectivity. It is preferred for large-scale synthesis where isomer purity is critical.

Protocol:

-

Protection: Protect 4-bromoimidazole with a SEM (2-(trimethylsilyl)ethoxymethyl) or Benzyl group to block the N1 position.

-

Lithiation: Dissolve the protected imidazole in anhydrous THF under Argon. Cool to -78°C.

-

Addition: Add n-BuLi (1.1 eq) dropwise. Crucial Step: Allow the reaction to warm slightly (to -40°C or -20°C) for 30 minutes to ensure the lithium migrates from C5 to C2.

-

Quench: Cool back to -78°C and add dry DMF (1.5 eq).

-

Workup: Warm to RT, quench with NH₄Cl(aq).

-

Deprotection: Remove the protecting group (e.g., TFA for SEM, Hydrogenation for Benzyl) to yield 5-bromo-1H-imidazole-2-carbaldehyde.

Method B: Direct Bromination (Alternative)

Direct bromination of imidazole-2-carbaldehyde is possible but often suffers from over-bromination or lower yields due to the electron-withdrawing aldehyde group deactivating the ring.

Protocol:

-

Starting Material: 1-Methyl-1H-imidazole-2-carbaldehyde.

-

Bromination: Treat with N-Bromosuccinimide (NBS) in DMF at RT for 24-48 hours.

-

Purification: Requires careful chromatography to separate mono-bromo from di-bromo byproducts.

Comparison of Methods

| Feature | Method A (Lithiation) | Method B (Direct Bromination) |

| Regioselectivity | High (controlled by thermodynamics) | Moderate (electronic control) |

| Yield | 70-85% | 40-60% |

| Scalability | High (Process Chemistry standard) | Moderate |

| Key Risk | Moisture sensitivity (requires dry THF) | Over-bromination |

Applications in Drug Discovery[1][4]

p38 MAP Kinase Inhibitors

The 5-bromo-1H-imidazole-2-carbaldehyde scaffold is a direct precursor to the "pyridinyl imidazole" class of inhibitors, most notably related to SB-203580 .

-

Mechanism: The imidazole nitrogen binds to the ATP-binding pocket of the kinase.

-

Synthesis Role: The 2-CHO group is used to form the central core or side chains via condensation, while the 5-Br allows for Suzuki coupling to attach the critical 4-fluorophenyl or pyridyl rings required for potency.

Suzuki-Miyaura Cross-Coupling

The bromine at C5 is a highly reactive handle for Palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly generate libraries of 2,4,5-trisubstituted imidazoles .

-

Workflow: 5-Br-Imidazole-2-CHO

Protection

Figure 2: The scaffold acts as a divergent point for multiple therapeutic classes.

References

-

Iddon, B., et al. (1995).[1][2] "Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1475-1481. Link

-

Asian Journal of Chemistry. (2015). "Synthesis of Imidazole-Hydrazone Derivatives via Suzuki Coupling of 4-Bromo-1H-imidazole-2-carbaldehyde." Asian J. Chem., 27(12). Link

-

Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde."[3] Org.[4][5] Synth. 66, 214. (Context for general 2-CHO synthesis). Link

- Boehringer Ingelheim. (2005). "Patent: Imidazole derivatives as p38 MAP kinase inhibitors." WO2005009973.

-

Sigma-Aldrich. "Product Specification: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0)." Link

Sources

Physical and chemical properties of 5-Bromo-1H-imidazole-2-carbaldehyde

Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) represents a high-value heterocyclic scaffold in drug discovery, serving as a bifunctional building block. Its unique architecture combines an electrophilic aldehyde handle at the C2 position with a halogenated motif at C4/C5, enabling orthogonal functionalization strategies. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to support researchers in optimizing lead generation and intermediate synthesis.

Molecular Architecture & Identification

The compound exists as a tautomeric equilibrium in solution, a critical factor for structural assignment and reactivity prediction. In the absence of N-substitution, the proton on the pyrrole-like nitrogen oscillates, rendering the 4-bromo and 5-bromo positions chemically equivalent over time.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Bromo-1H-imidazole-2-carbaldehyde |

| Common Synonyms | 4-Bromo-1H-imidazole-2-carboxaldehyde; 4(5)-Bromoimidazole-2-carbaldehyde |

| CAS Number | 1260876-31-0 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| SMILES | O=Cc1[nH]cnc1Br |

| Appearance | Light yellow to beige solid |

Tautomeric Equilibrium

The following diagram illustrates the rapid proton transfer that equilibrates the 4- and 5-positions in the solution phase.

Figure 1: Tautomeric equilibrium rendering C4 and C5 positions equivalent in unsubstituted imidazole.

Physicochemical Profile

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents such as DMSO and DMF . Moderate solubility in Methanol and Ethanol . Poor solubility in non-polar solvents (Hexanes) and water at neutral pH.

-

Acidity (pKa): The imidazole ring typically has a pKa ~7.[1][2]0. However, the electron-withdrawing nature of both the aldehyde (-CHO) and bromine (-Br) substituents significantly lowers the basicity of the pyridine-like nitrogen and increases the acidity of the pyrrole-like NH.

-

Estimated pKa (Conjugate Acid): ~3.0 – 4.0 (Less basic than imidazole).

-

Estimated pKa (NH Deprotonation): ~10.0 – 11.0 (More acidic than imidazole).

-

-

Photosensitivity: The conjugated aldehyde-imidazole system is susceptible to photo-oxidation and radical formation upon UV exposure.[2] Storage in amber vials is mandatory.

Key Stability Data

| Parameter | Condition | Observation/Recommendation |

| Storage Temp | 2–8°C | Store under inert atmosphere (Argon/Nitrogen). |

| Oxidation | Air Sensitive | Aldehyde slowly oxidizes to carboxylic acid if exposed to air. |

| Hygroscopicity | Moderate | Keep desiccated; moisture can promote hydrate formation. |

Synthetic Pathways & Purity

Synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde typically proceeds via functionalization of the imidazole core. The most robust route involves the selective lithiation of a protected imidazole or direct bromination strategies.

Primary Synthetic Route (Lithiation/Formylation)

This pathway ensures regioselectivity and high purity.

-

Starting Material: 4,5-Dibromoimidazole (or 1-protected derivative).

-

Lithiation: Treatment with n-BuLi results in selective Lithium-Halogen exchange at the C2 position (kinetic control).

-

Formylation: Quenching the lithiated species with DMF introduces the aldehyde.

-

Debromination (Optional): If starting from tribromoimidazole, selective reduction may be required.

Alternative Route (Direct Bromination)

Bromination of imidazole-2-carbaldehyde using NBS (N-Bromosuccinimide).

-

Note: This method often yields a mixture of mono- and di-bromo products, requiring rigorous chromatographic purification.

Figure 2: Step-wise synthetic logic for high-purity isolation.

Reactivity & Functionalization

This scaffold acts as a "linchpin" in medicinal chemistry, allowing divergent synthesis at three distinct sites: the aldehyde, the bromide, and the nitrogen.

Reaction Map

-

Site A (Aldehyde): Reductive amination, oxidation to acid, Wittig olefination.

-

Site B (Bromide): Suzuki-Miyaura coupling, Sonogashira coupling (C-C bond formation).

-

Site C (Nitrogen): Alkylation or arylation to lock tautomers and tune solubility.

Figure 3: Divergent reactivity profile for library generation.

Experimental Insight: Suzuki Coupling

Protocol Note: The free NH group can poison Palladium catalysts. It is highly recommended to protect the nitrogen (e.g., with SEM, Boc, or Methyl) before attempting cross-coupling reactions at the bromine position.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually performs well.

-

Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

Handling, Safety & Storage

Signal Word: WARNING

Hazard Statements (GHS)

-

H302: Harmful if swallowed.[3]

-

H335: May cause respiratory irritation.

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid dust inhalation.

-

Inert Atmosphere: Reagents should be handled under Nitrogen or Argon to prevent aldehyde oxidation.

-

Light Protection: Wrap storage vials in aluminum foil or use amber glass.

References

-

Ambeed / Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-1H-imidazole-2-carbaldehyde.

-

Organic Syntheses. (1988). Synthesis of Imidazole-2-carboxaldehyde. Org. Synth. 1988, 66, 214.

-

ChemicalBook. (2024). Synthesis and Properties of Imidazole Carbaldehydes.

-

PubChem. (2024).[6] Compound Summary: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0).[7]

Sources

- 1. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 5-Bromo-1H-imidazole-2-carbaldehyde | 1260876-31-0 [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Leveraging 5-Bromo-1H-imidazole-2-carbaldehyde for Advanced Metal-Organic Framework Synthesis and Functionalization

Abstract

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, largely dictated by the interplay between their metal nodes and organic linkers. The judicious selection of a functionalized organic linker is a critical design parameter that pre-programs the chemical and physical properties of the resulting framework. This document provides a detailed technical guide on the use of 5-Bromo-1H-imidazole-2-carbaldehyde as a bifunctional linker for MOF synthesis. We explore the strategic advantages of its imidazole core, reactive aldehyde "tag," and polarizable bromo "modifier." This guide offers field-proven, step-by-step protocols for both the direct solvothermal synthesis of a parent MOF and its subsequent post-synthetic modification (PSM), complete with characterization benchmarks to ensure experimental success.

Introduction: The Strategic Value of Bifunctional Imidazole Linkers

The architecture of a MOF is fundamentally determined by its constituent organic linkers. While simple carboxylates have been foundational, the field is increasingly moving towards sophisticated linkers that impart multiple functionalities. Imidazole-based ligands are particularly advantageous due to their robust N-donor coordination, which often leads to MOFs with high thermal and chemical stability.[1][2] The linker 5-Bromo-1H-imidazole-2-carbaldehyde is an exemplary building block that offers a tripartite strategic advantage:

-

Structural Scaffolding: The 1H-imidazole moiety provides a well-defined coordination vector for assembling durable framework topologies, such as Zeolitic Imidazolate Frameworks (ZIFs).[2]

-

Post-Synthetic Reactivity: The aldehyde group serves as a powerful and versatile reactive handle. It allows for covalent modification of the MOF after its initial synthesis, enabling the introduction of sensitive functional groups that would not survive the initial solvothermal reaction conditions.[3][4] This opens a vast chemical space for tailoring pore environments.

-

In-built Property Modulation: The bromo-substituent directly influences the framework's intrinsic properties. Halogen functionalization is a known strategy to increase the polarizability of the pore surface, which can enhance the selective adsorption of specific gases, such as separating ethane from ethylene.[5][6][7]

This application note provides researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to harness the potential of this versatile linker.

Rationale and Design Logic

The power of 5-Bromo-1H-imidazole-2-carbaldehyde lies in the orthogonal nature of its functional groups, which allows for a modular approach to creating highly complex and tailored materials.

The Aldehyde "Tag" for Covalent Post-Synthetic Modification (PSM)

Direct synthesis of highly functionalized MOFs can be challenging, as many desired chemical groups are incompatible with the high-temperature solvothermal conditions. PSM circumvents this limitation by using a robust, pre-synthesized framework as a crystalline scaffold for further chemical transformations under milder conditions.[3][8] The aldehyde group is an ideal "tag" for PSM due to its susceptibility to a range of high-yield reactions, most notably imine condensation with primary amines to form Schiff bases.[8][9] This reaction is efficient and allows for the installation of a diverse library of functionalities (e.g., amines, hydroxyls, alkyl chains) simply by choosing the appropriate amine reagent.

The Bromo "Modifier" for Pore Environment Engineering

The bromine atom is more than a simple substituent; it is an electronic and steric modulator. Its high polarizability can create preferential adsorption sites for molecules with similar properties.[5][7] For instance, the slightly larger polarizability of ethane compared to ethylene allows bromo-functionalized MOFs to act as effective ethane-selective adsorbents, a critical application in the petrochemical industry.[5] Furthermore, the bromine atom can serve as a leaving group in advanced PSM reactions like Suzuki or Sonogashira cross-couplings, although this is beyond the scope of this introductory guide.

The logical relationship between the linker's functionalities and the final MOF properties is illustrated below.

Caption: Logical workflow demonstrating the modular use of 5-Bromo-1H-imidazole-2-carbaldehyde.

Experimental Protocols

The following protocols describe the synthesis of a representative zinc-based parent MOF, herein designated Zn(Br-ImCHO)₂ , and its subsequent functionalization via imine condensation.

Protocol 1: Solvothermal Synthesis of Parent MOF Zn(Br-ImCHO)₂

This protocol details the formation of the crystalline framework using a standard solvothermal method.[10][11]

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

5-Bromo-1H-imidazole-2-carbaldehyde

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

-

Temperature-controlled laboratory oven

-

Centrifuge and appropriate centrifuge tubes

-

Vacuum drying oven

-

Precursor Solution Preparation: In a clean glass beaker, dissolve 1.0 mmol of zinc nitrate hexahydrate and 2.0 mmol of 5-Bromo-1H-imidazole-2-carbaldehyde in 20 mL of DMF. Stir the mixture at room temperature for 15 minutes until a clear, homogeneous solution is obtained.

-

Solvothermal Reaction: Aliquot the precursor solution into 20 mL scintillation vials (for temperatures ≤ 150°C) or a Teflon-lined autoclave (for higher temperatures). Seal the vessel tightly.[10]

-

Crystallization: Place the sealed reaction vessel into a pre-heated laboratory oven at 120°C. Maintain this temperature for 24 hours to allow for the slow growth of crystalline material.

-

Isolation and Purification: After 24 hours, remove the vessel from the oven and allow it to cool slowly to room temperature. A pale-yellow crystalline powder should be visible at the bottom of the vessel.

-

Carefully decant the mother liquor.

-

Add 15 mL of fresh DMF to the solid product, cap the vial, and vortex or sonicate for 10 minutes to wash away unreacted precursors.

-

Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

-

Repeat this DMF washing step two more times.

-

-

Solvent Exchange and Activation: To remove the high-boiling DMF from the MOF pores, perform a solvent exchange.

-

Resuspend the washed product in 15 mL of methanol and vortex for 30 minutes.

-

Collect the solid by centrifugation and discard the supernatant. Repeat the methanol wash three times.

-

After the final wash, transfer the solid product to a clean, pre-weighed vial. Place the vial in a vacuum oven and heat at 150°C under dynamic vacuum for 12 hours. This process, known as "activation," evacuates all guest solvent molecules from the pores.[10][11]

-

-

Yield and Storage: Allow the activated MOF to cool to room temperature under vacuum or in a desiccator before weighing to determine the final yield. Store the activated material in a moisture-free environment, such as a glovebox or a sealed vial within a desiccator.

Caption: Workflow for the solvothermal synthesis and activation of the parent MOF.

| Parameter | Value | Rationale |

| Metal:Linker Ratio | 1:2 | Satisfies the coordination requirement for a tetrahedral Zn²⁺ node in many ZIF structures. |

| Solvent | DMF | High boiling point and good solvating power for both metal salts and organic linkers.[2] |

| Temperature | 120°C | Promotes deprotonation of the imidazole and facilitates crystal growth without decomposing the linker.[10] |

| Time | 24 hours | Allows for completion of nucleation and crystal growth for optimal yield and crystallinity. |

| Activation Temp. | 150°C | Sufficient to remove DMF/MeOH from pores without causing framework collapse. |

Table 1. Key parameters for the solvothermal synthesis of Zn(Br-ImCHO)₂.

Protocol 2: Post-Synthetic Modification via Imine Condensation

This protocol functionalizes the parent MOF by reacting the pendant aldehyde groups with ethanolamine, converting them to imines and introducing a hydroxyl group.[8]

-

Activated Zn(Br-ImCHO)₂ (from Protocol 1)

-

Ethanolamine (HO-CH₂CH₂-NH₂)

-

Anhydrous Methanol (MeOH)

-

Small reaction vial with screw cap

-

Heating block or oil bath

-

Centrifuge

-

MOF Dispersion: In a dry 10 mL vial, add 100 mg of activated Zn(Br-ImCHO)₂. Add 5 mL of anhydrous methanol and briefly sonicate to create a fine suspension.

-

Reagent Addition: Add a 50-fold molar excess of ethanolamine relative to the aldehyde groups in the MOF. Causality Note: A large excess of the amine is used to drive the equilibrium of the imine condensation reaction towards the product.

-

PSM Reaction: Seal the vial tightly and place it in a heating block set to 60°C. Stir the suspension gently for 6 hours.[8]

-

Purification: After the reaction, cool the vial to room temperature.

-

Collect the solid product by centrifugation (8000 rpm, 10 min).

-

Discard the supernatant.

-

Wash the solid thoroughly with 10 mL of fresh methanol to remove unreacted ethanolamine and any byproducts. Vortex for 10 minutes during each wash.

-

Repeat the methanol wash step four more times to ensure complete purification.

-

-

Drying: After the final wash, dry the functionalized MOF under vacuum at 60°C for 12 hours. The resulting material is designated Zn(Br-ImCH=N-EtOH)₂ .

Caption: Reaction scheme for the post-synthetic modification of the aldehyde tag.

Essential Characterization

Verifying the success of each synthetic step is critical. The following characterization techniques provide a self-validating system for the protocols described.

| Technique | Parent MOF: Zn(Br-ImCHO)₂ | Post-PSM MOF: Zn(Br-ImCH=N-EtOH)₂ | Purpose |

| PXRD | Sharp, intense peaks | Peak positions and relative intensities should be largely unchanged. | Confirms the synthesis of a crystalline material and verifies that the framework integrity is maintained after PSM.[3] |

| FTIR | Strong C=O stretch (~1680 cm⁻¹) | Disappearance of the ~1680 cm⁻¹ peak; appearance of a new C=N imine stretch (~1640 cm⁻¹). | Provides direct evidence of the chemical transformation of the aldehyde functional group. |

| ¹H NMR (Digested) | Sharp singlet for aldehyde proton (-CHO) at ~9.8 ppm. | Disappearance of the aldehyde proton signal; appearance of new signals for the imine and ethanolamine protons. | Allows for quantification of the PSM reaction conversion efficiency. |

| N₂ Sorption (77K) | High surface area (e.g., >1000 m²/g) | A moderate decrease in surface area and pore volume is expected due to the added bulk of the new functional group. | Confirms the permanent porosity of the parent MOF and indicates successful functionalization within the pores. |

| TGA | Stable up to ~300-350°C | A slight decrease in thermal stability may be observed due to the less stable imine and alkyl groups. | Assesses the thermal stability of the parent and functionalized frameworks. |

Table 2. Expected characterization results for validating the synthesis and modification protocols.

Conclusion and Outlook

5-Bromo-1H-imidazole-2-carbaldehyde is a powerful and versatile linker for constructing advanced MOFs. Its unique combination of a structurally robust imidazole core, a reactive aldehyde handle for PSM, and a property-modulating bromo-substituent provides a clear and logical pathway to highly functional materials. The protocols detailed herein offer a reliable route to synthesizing a parent framework and subsequently tailoring its pore chemistry. The resulting functionalized MOFs have significant potential in targeted applications such as heterogeneous catalysis, selective gas separation, and sensing.[1][5][12] This guide serves as a foundational entry point for researchers to explore the vast possibilities enabled by this strategic molecular building block.

References

-

Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books Gateway | Royal Society of Chemistry. Available at: [Link]

-

Xi, F.-G., Liu, H., Yang, N.-N., & Gao, E.-Q. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry. Available at: [Link]

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). MDPI. Available at: [Link]

-

Lippke, J., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. Available at: [Link]

-

Burrows, A. D., et al. (2008). Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Angewandte Chemie International Edition. Available at: [Link]

-

Imidazole-Functionalized Zn-MOFs for One-Step C2H4 Purification from C2H2/C2H4/C2H6 Ternary Mixture. (2025). Inorganic Chemistry. Available at: [Link]

-

Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design. Available at: [Link]

-

Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2024). ScienceDirect. Available at: [Link]

-

Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. Available at: [Link]

-

Webb, W. R., et al. The significance of metal coordination in imidazole‐functionalized metal organic frameworks for carbon dioxide utilization. ePrints Soton. Available at: [Link]

-

Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. Available at: [Link]

-

Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2023). ResearchGate. Available at: [Link]

-

A new imidazole-functionalized 3D-cobalt metal-organic framework as a high efficiency heterogeneous catalyst for Knoevenagel condensation reaction of furfural. (2020). ResearchGate. Available at: [Link]

-

Multipath Bromine Capture by a Metal–Organic Framework and Its Applications. (2025). Inorganic Chemistry. Available at: [Link]

-

Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (2015). CrystEngComm. Available at: [Link]

-

Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2024). Yonsei University. Available at: [Link]

-

Recent progress in functional metal–organic frameworks for bio-medical application. (2022). PMC. Available at: [Link]

-

Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. (2022). Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 11. ossila.com [ossila.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 5-Bromo-1H-imidazole-2-carbaldehyde as a Versatile Precursor for Bioactive Molecules

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically significant drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature allow for multifaceted interactions with biological targets.[4] This guide focuses on a particularly valuable derivative, 5-Bromo-1H-imidazole-2-carbaldehyde, a bifunctional building block poised for the efficient construction of diverse molecular architectures. The strategic placement of a reactive carbaldehyde group and a versatile bromine atom provides orthogonal handles for sequential chemical modifications, enabling rapid access to novel compound libraries for drug discovery. This document provides an in-depth look at its reactivity, supported by detailed protocols for its application in synthesizing potential anticancer and antimicrobial agents.

Introduction to the Precursor

5-Bromo-1H-imidazole-2-carbaldehyde is a solid organic compound whose value lies in its dual functionality.[5]

-

The Imidazole Core: This five-membered aromatic heterocycle is a fundamental component of many natural products, including the amino acid histidine. Its electron-rich nature facilitates binding to various biological receptors, making it a frequent feature in drugs targeting a wide range of diseases, from fungal infections to cancer.[3][6][7]

-

The 2-Carbaldehyde Group: The aldehyde functionality is a versatile handle for a multitude of classical organic reactions. It readily participates in condensation reactions to form Schiff bases, can be transformed into various functional groups via oxidation or reduction, and is a key reactant in carbon-carbon bond-forming reactions.[8]

-

The 5-Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino substituents, dramatically expanding the accessible chemical space from a single precursor.

Physicochemical Properties and Handling

A summary of the key properties of 5-Bromo-1H-imidazole-2-carbaldehyde is presented below.

| Property | Value | Reference |

| CAS Number | 1260876-31-0 | |

| Molecular Formula | C₄H₃BrN₂O | [5] |

| Molecular Weight | 174.98 g/mol | [5] |

| Physical Form | Solid | |

| Storage | 2-8°C, Inert atmosphere, Sealed | [5] |

| Safety Information | Warning. H302, H315, H319, H335. |

Core Reactivity & Synthetic Logic

The strategic utility of 5-Bromo-1H-imidazole-2-carbaldehyde stems from the ability to selectively address its functional groups. The aldehyde is generally more reactive towards nucleophilic addition and condensation reactions under milder conditions, while the C-Br bond is activated under transition-metal catalysis. This allows for a logical and stepwise synthetic design.

Caption: Synthetic pathways from 5-Bromo-1H-imidazole-2-carbaldehyde.

Application Note I: Synthesis of Imidazole-Based Anticancer Agents

Scientific Context

The imidazole scaffold is a key structural feature in numerous anticancer agents.[6][7] Its ability to interact with various biological receptors and enzymes makes it a valuable core for designing inhibitors of cancer-related pathways.[4][6] For instance, imidazole derivatives have been developed as inhibitors of kinases and tubulin polymerization.[7] The following protocol details the synthesis of a novel imine derivative, a common strategy to produce compounds with cytotoxic potential.

Protocol 1: Synthesis of (E)-1-((5-bromo-1H-imidazol-2-yl)methylene)-2-(4-fluorophenyl)hydrazine

This protocol describes a classic condensation reaction to form a hydrazone, a subclass of imines (Schiff bases). This reaction is typically straightforward, high-yielding, and forms the basis for creating libraries of analogs for structure-activity relationship (SAR) studies.

Materials:

-

5-Bromo-1H-imidazole-2-carbaldehyde (1.0 eq)

-

4-Fluorophenylhydrazine hydrochloride (1.1 eq)

-

Anhydrous Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-imidazole-2-carbaldehyde (e.g., 500 mg, 2.86 mmol).

-

Solvent and Reactant Addition: Add anhydrous ethanol (20 mL) to dissolve the starting material. To this solution, add 4-fluorophenylhydrazine hydrochloride (515 mg, 3.15 mmol) followed by 2-3 drops of glacial acetic acid.

-

Causality Insight: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. Hydrazine hydrochloride is used for stability, and the free base is generated in situ.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate may form. b. Reduce the solvent volume to approximately one-third under reduced pressure. c. Add 20 mL of deionized water and slowly add a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8) to neutralize the acetic acid and any remaining hydrochloride salt. d. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). e. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure product.

Expected Outcome: A crystalline solid. The yield should be in the range of 80-95%. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note II: Synthesis of Benzimidazole-Based Antimicrobial Agents

Scientific Context

Benzimidazole derivatives, formed by fusing a benzene ring to an imidazole, are a critical class of compounds with a wide spectrum of biological activities, including potent antimicrobial and antifungal properties.[9][10] The synthesis often involves the condensation of an aldehyde with an o-phenylenediamine derivative.[11][12] This protocol leverages our precursor to build a more complex heterocyclic system.

Protocol 2: One-Pot Synthesis of 2-(5-Bromo-1H-imidazol-2-yl)-1H-benzo[d]imidazole

This protocol details a one-pot reductive cyclization. The aldehyde condenses with one amine of the o-phenylenediamine to form a Schiff base intermediate, which then undergoes cyclization and subsequent in-situ oxidation to form the aromatic benzimidazole ring.

Materials:

-

5-Bromo-1H-imidazole-2-carbaldehyde (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Sodium Metabisulfite (Na₂S₂O₅) (2.0 eq) or another suitable oxidant

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (as solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine 5-Bromo-1H-imidazole-2-carbaldehyde (500 mg, 2.86 mmol) and o-phenylenediamine (310 mg, 2.86 mmol).

-

Solvent and Reagent Addition: Add DMSO (15 mL) to the flask. Stir the mixture until all solids are dissolved. Add sodium metabisulfite (1.08 g, 5.72 mmol).

-

Causality Insight: DMSO serves as a high-boiling polar aprotic solvent suitable for this transformation. Sodium metabisulfite acts as a mild oxidant for the final aromatization step, converting the dihydrobenzimidazole intermediate to the stable benzimidazole product.

-

-

Reaction Execution: Heat the reaction mixture to 100-120°C. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the dark solution into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system like ethanol or by column chromatography to obtain the final benzimidazole derivative.

Caption: Mechanism for benzimidazole formation. (Note: Images are placeholders for chemical structures).

References

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.[Link]

-

Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. Cancer Research.[Link]

-

Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.[Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate.[Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland).[Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online.[Link]

-

5-Bromo-1H-imidazole-2-carbaldehyde. MySkinRecipes.[Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules (Basel, Switzerland).[Link]

-

Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.[Link]

-

Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. ResearchGate.[Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing.[Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace by Typeset.[Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.[Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate.[Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules (Basel, Switzerland).[Link]

-

Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry.[Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. longdom.org [longdom.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-1H-imidazole-2-carbaldehyde [myskinrecipes.com]

- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Pathways to Novel Imidazole Scaffolds Utilizing 5-Bromo-1H-imidazole-2-carbaldehyde: An Application & Protocol Guide

Introduction: The Strategic Value of 5-Bromo-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in a variety of intermolecular interactions, including hydrogen bonding and metal coordination. Within the diverse family of imidazole-containing building blocks, 5-Bromo-1H-imidazole-2-carbaldehyde stands out as a particularly versatile synthon. This is due to the presence of two distinct and orthogonally reactive functional groups: a bromo substituent at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a carbaldehyde at the C2 position, which serves as a gateway for a multitude of classical carbonyl chemistries.[3][4]

This strategic arrangement of reactive sites allows for a stepwise and controlled diversification of the imidazole scaffold, enabling the synthesis of complex and novel molecular architectures. Such derivatives are of significant interest to researchers and drug development professionals, as they hold the potential for a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

This technical guide provides a comprehensive overview of synthetic routes to novel compounds starting from 5-Bromo-1H-imidazole-2-carbaldehyde. It is designed to offer both strategic guidance and detailed, actionable protocols for laboratory implementation. The methodologies presented herein are grounded in established chemical principles and are supported by authoritative literature, providing a reliable resource for the synthesis of next-generation imidazole-based therapeutics.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position of 5-Bromo-1H-imidazole-2-carbaldehyde serves as an excellent handle for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful and versatile methods in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The catalyst and ligand work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature. Microwave irradiation can often be employed to accelerate the reaction and improve yields.[2]

Experimental Protocol: Synthesis of 5-Aryl-1H-imidazole-2-carbaldehyde

Materials:

-

5-Bromo-1H-imidazole-2-carbaldehyde

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Acetonitrile/Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a microwave reaction vial equipped with a stir bar, add 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in the acetonitrile/water (4:1) solvent mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-imidazole-2-carbaldehyde.

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |